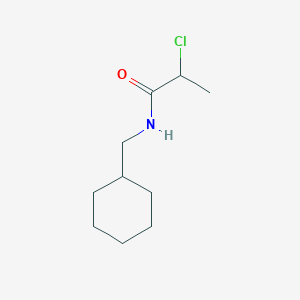

2-chloro-N-(cyclohexylmethyl)propanamide

Description

Its molecular formula is C₁₀H₁₈ClNO (molecular weight: 203.71 g/mol), and it is utilized in pharmaceutical synthesis and as a chemical intermediate. The compound’s structure combines a reactive chloro group at the C2 position of the propanamide backbone with a lipophilic cyclohexylmethyl substituent, which enhances its biological activity and binding affinity in certain applications .

Properties

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDLAOWBVVETGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclohexylmethyl)propanamide typically involves the reaction of cyclohexylmethylamine with 2-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

2-chloro-N-(cyclohexylmethyl)propanamide is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, particularly in drug development.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from :

The cyclohexylmethyl motif significantly enhances inhibitory capacity in bacterial neuraminidase (BNA) assays. For example:

| Compound | Parent Structure | IC₅₀ (µM) | Activity Enhancement |

|---|---|---|---|

| Compound 1 (cyclohexylmethyl derivative) | Luteolin | 0.05 | 88-fold vs. parent |

| Luteolin | — | 4.4 | — |

| Compound 2 (cyclohexylmethyl derivative) | Eriodyctiol | 0.07 | 250-fold vs. parent |

| Eriodyctiol | — | 17.8 | — |

The cyclohexylmethyl group improves hydrophobic interactions with enzyme active sites, contributing to superior potency compared to hydroxylated parent flavonoids .

Comparison with Other Propanamide Derivatives:

2-Chloro-N-(4-methylphenyl)propanamide (CNMP) :

2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide :

- 2-Chloro-N,N-dimethylpropanamide: Replaces the cyclohexylmethyl group with dimethylamino (CAS: 10397-68-9). Reduced steric bulk may decrease membrane permeability or target specificity compared to cyclohexylmethyl derivatives .

Crystallization and Process Optimization:

- CNMP () was crystallized using a single-stage MSMPR crystallizer, achieving high purity.

Stability and Handling:

- 2-Chloro-N-(2-methylphenyl)propanamide : Safety data () indicates stringent handling requirements (e.g., artificial respiration if inhaled). Similar precautions likely apply to the cyclohexylmethyl analogue due to shared chloro-propanamide reactivity .

Role of Chlorine and Substituent Effects

- "Magic Chloro" Effect : Chlorine atoms enhance binding via halogen bonding and metabolic stability (). This is critical in 2-chloro-N-(cyclohexylmethyl)propanamide’s design .

- Cyclohexylmethyl vs. Aromatic Substituents :

- Cyclohexylmethyl provides conformational flexibility and lipophilicity, improving membrane penetration.

- Aromatic substituents (e.g., 4-methylphenyl in CNMP) may favor π-π stacking but reduce solubility .

Biological Activity

2-Chloro-N-(cyclohexylmethyl)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a chloro group and a cyclohexylmethyl moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro group enables nucleophilic substitution reactions, while the cyclohexylmethyl group contributes to binding affinity and specificity.

Potential Targets

- Enzymes : It may act as an inhibitor or modulator of certain enzymes.

- Receptors : The compound's structure allows for interaction with various receptors, potentially influencing signaling pathways involved in pain and inflammation.

In Vitro Studies

Studies have shown that this compound exhibits significant activity against certain biological targets. For instance, it has been noted for its potential role in enzyme inhibition, which can lead to therapeutic applications in pain management and inflammation control.

Case Studies

- TRPV1 Receptor Interaction : Research indicates that compounds structurally similar to this compound can act as TRPV1 antagonists, which are crucial in pain signaling pathways. These studies highlight the compound’s potential analgesic effects through TRPV1 modulation .

- Cytotoxicity Assays : In studies assessing the cytotoxic effects of related compounds, it was found that modifications in the chemical structure could enhance or diminish activity against specific cancer cell lines . This suggests that this compound might be optimized for improved efficacy in cancer therapy.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.